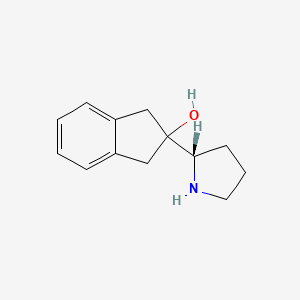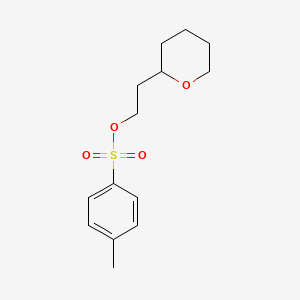
2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol is an organic compound with the molecular formula C9H13NOS It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(aminomethyl)phenyl sulfide and ethylene oxide.
Reaction Conditions: The reaction between 4-(aminomethyl)phenyl sulfide and ethylene oxide is carried out under controlled conditions, often in the presence of a catalyst such as a base (e.g., sodium hydroxide) to facilitate the reaction.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different derivatives, such as thiols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(aminomethyl)phenyl sulfide: Lacks the ethan-1-ol moiety.
2-(phenylsulfanyl)ethan-1-ol: Lacks the aminomethyl group.
4-(aminomethyl)phenol: Contains a hydroxyl group instead of a sulfanyl group.
Uniqueness
2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol is unique due to the presence of both the aminomethyl and ethan-1-ol moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H13NOS |
|---|---|
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
2-[4-(aminomethyl)phenyl]sulfanylethanol |
InChI |
InChI=1S/C9H13NOS/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-7,10H2 |
InChI-Schlüssel |
VMKCNRGZBPVZBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


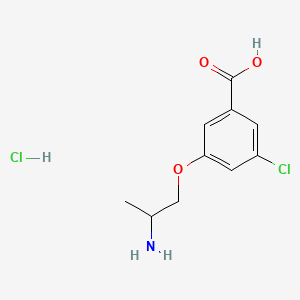
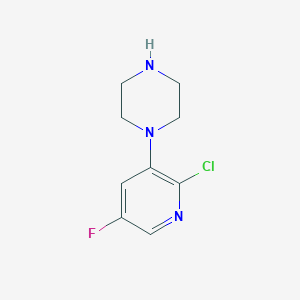




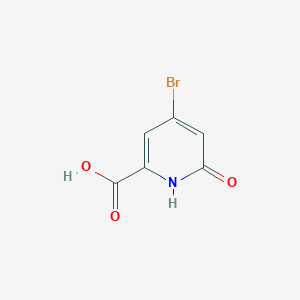
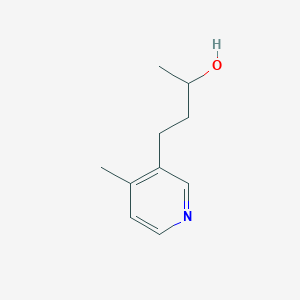
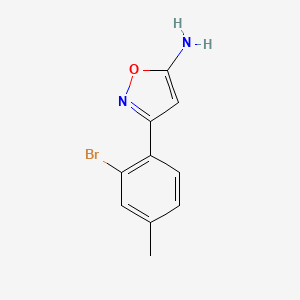
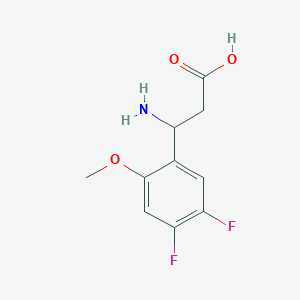
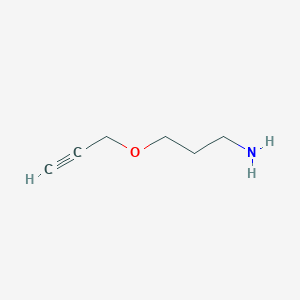
![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)
